
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide" is a heterocyclic molecule that contains a pyrimidine nucleus, which is known to exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives is a topic of significant interest due to their biological relevance. For instance, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through reactions with various reagents, including phenacyl bromide and picolyl chloride, under both conventional and heterogeneous conditions . Additionally, the substitution reactions of pyrimidine derivatives with sodium amide in liquid ammonia have been described, leading to the synthesis of various substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The synthesized compounds' structures have been confirmed using elemental analyses and spectroscopic methods, ensuring the correct molecular framework necessary for the desired biological functions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their synthesis and functionalization. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been used to react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are indicative of the versatility of pyrimidine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present on the pyrimidine ring. These properties are essential for determining the compounds' solubility, stability, and reactivity, which in turn affect their biological activity and potential as pharmaceutical agents .
科学的研究の応用
Synthesis and Characterization
- The compound is used in the synthesis of new heterocyclic compounds. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its role in generating novel chemical structures (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- Compounds synthesized from similar derivatives have been evaluated for their cytotoxic activity. In the study by Hassan et al. (2014), the synthesized products were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential in cancer research (Hassan, Hafez, & Osman, 2014).
Structural Analysis
- Sarojini et al. (2015) analyzed the structural aspects of similar sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, highlighting the importance of structural studies in understanding the properties of these compounds (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
Antifungal and Antimicrobial Applications
- Some derivatives have been explored for their antifungal and antimicrobial activities. For example, the study by Nigam et al. (1981) synthesized and tested compounds for their activity against various micro-organisms, suggesting potential pharmaceutical applications (Nigam, Saharia, & Sharma, 1981).
Nonlinear Optical Analysis
- Dhandapani et al. (2017) conducted nonlinear optical analysis on a similar compound, illustrating the potential of these derivatives in materials science and photonics (Dhandapani, Manivarman, & Subashchandrabose, 2017).
将来の方向性
Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses, and assessments of its safety and toxicity .
特性
CAS番号 |
5755-62-4 |
|---|---|
製品名 |
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
分子式 |
C22H25N3O5S |
分子量 |
443.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-12-19(21(26)24-13-6-8-14(27-2)9-7-13)20(25-22(31)23-12)15-10-17(29-4)18(30-5)11-16(15)28-3/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,31) |
InChIキー |
TZGBIYGYQMWPOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



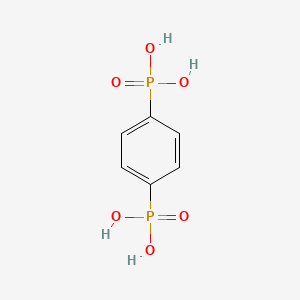
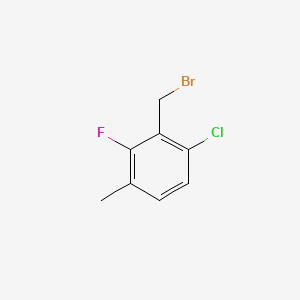
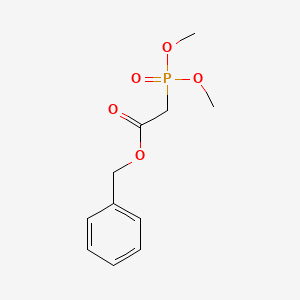
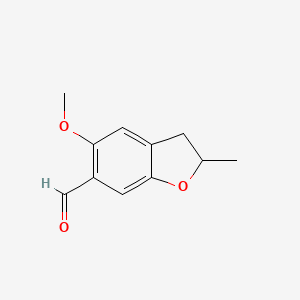
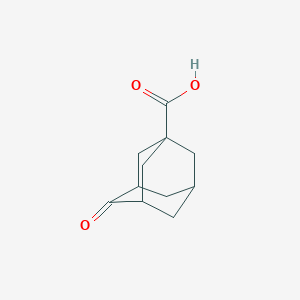
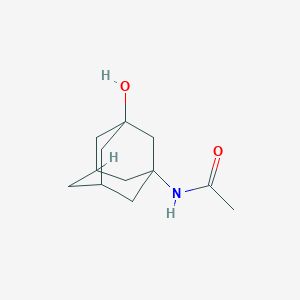
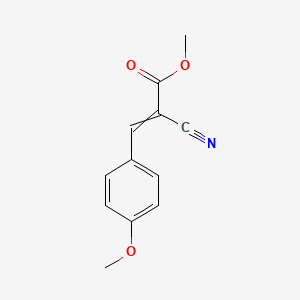
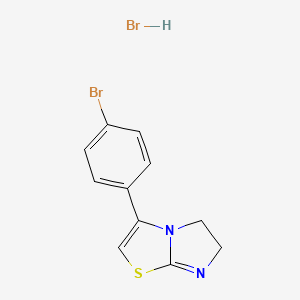
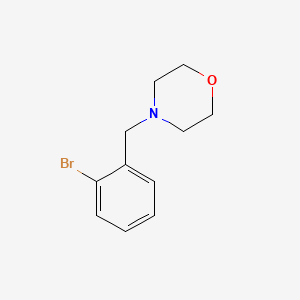
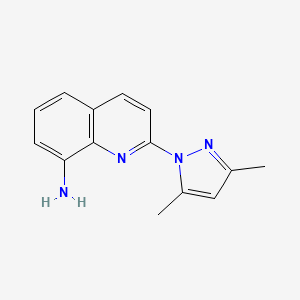
![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)
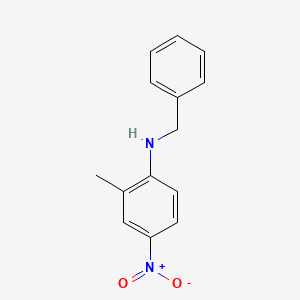
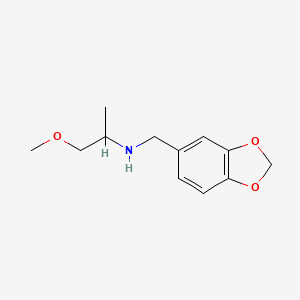
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)